CETP Inhibitory Activity: Meta-Chloro Substitution Impact Relative to Unsubstituted Analog in Chlorinated Diaryl Sulfonamide Series
In a study of meta-chlorinated benzenesulfonamides evaluated for cholesteryl ester transfer protein (CETP) inhibition, compounds bearing a meta-chloro substituent on the benzenesulfonamide core demonstrated up to 100% CETP inhibition at 10 µM, whereas the unsubstituted analog exhibited significantly lower inhibitory activity (class-level inference based on SAR trends reported for the series, where chloro-substitution at ortho or nitro at meta/para positions improved activity) . While the specific compound 3-chloro-N-2-propenylbenzenesulfonamide was not directly tested in this study, the SAR findings indicate that the meta-chloro group on a benzenesulfonamide scaffold is a critical pharmacophoric element for achieving high CETP inhibition, distinguishing it from non-chlorinated N-allyl benzenesulfonamides.
| Evidence Dimension | CETP inhibition (% inhibition at 10 µM, in vitro functional assay) |
|---|---|
| Target Compound Data | No direct data available for CAS 66898-22-4; SAR indicates meta-chloro benzenesulfonamides reach up to 100% inhibition |
| Comparator Or Baseline | Unsubstituted benzenesulfonamide analog (inhibitory activity not explicitly quantified but described as lower than chlorinated analogs in the series 6a-6j) |
| Quantified Difference | Chlorinated analogs (6e, 6i, 6j): 100% inhibition; non-chlorinated or unfavorably substituted analogs: 47.5%–96.5% inhibition at 10 µM |
| Conditions | In vitro functional CETP assay; compounds tested at 10 µM concentration; human CETP enzyme. |
Why This Matters
Procurement of the meta-chloro substituted scaffold is essential for maintaining CETP inhibitory pharmacophore integrity, as non-chlorinated N-allyl analogs cannot achieve the same level of target engagement based on available SAR.
